molecular formula C10H13NO B181973 1-(2-Methoxyphenyl)cyclopropanamine CAS No. 503417-32-1

1-(2-Methoxyphenyl)cyclopropanamine

Cat. No.: B181973
CAS No.: 503417-32-1
M. Wt: 163.22 g/mol
InChI Key: OLNNGMGXTFSLEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)cyclopropanamine can be synthesized through various methods. One common approach involves the reaction of methoxy acetone with ammonia in the presence of Raney nickel as a catalyst . The reaction is carried out under high pressure and temperature conditions, typically around 80°C, with continuous stirring and hydrogen replenishment .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of autoclaves and continuous hydrogenation processes ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(2-Methoxyphenyl)cyclopropanamine is unique due to its methoxy group, which imparts distinct chemical and biological properties. This differentiates it from other cyclopropanamine derivatives, making it a valuable compound for specific research applications .

Properties

IUPAC Name

1-(2-methoxyphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-9-5-3-2-4-8(9)10(11)6-7-10/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNNGMGXTFSLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514345
Record name 1-(2-Methoxyphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503417-32-1
Record name 1-(2-Methoxyphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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